Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperazine ring, and a cyclopropylsulfonyl group, making it a unique molecule with significant pharmacological potential.
Mechanism of Action
Target of Action
Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against various targets. For instance, they have shown inhibitory activity against Mycobacterium tuberculosis . They have also demonstrated COX-1 inhibitory activity , suggesting potential anti-inflammatory properties.
Mode of Action
tuberculosis . In the case of COX-1 inhibition, these compounds may interfere with the enzyme’s ability to produce prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. In the case of M. tuberculosis inhibition, it may affect the bacterial cell wall synthesis or other essential processes for the bacteria’s survival . For COX-1 inhibition, it may affect the arachidonic acid pathway, leading to a decrease in prostaglandin production and thus, inflammation .
Pharmacokinetics
They are metabolized in the liver and excreted through the kidneys .
Result of Action
The result of this compound’s action would depend on its target. If it inhibits M. tuberculosis, it could potentially be used as an anti-tubercular agent . If it inhibits COX-1, it could potentially be used as an anti-inflammatory agent .
Preparation Methods
The synthesis of Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the cyclopropylsulfonyl group via sulfonylation. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and catalysts like piperidine .
Chemical Reactions Analysis
Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms, forming new derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. .
Medicine: Due to its pharmacological properties, it is being explored as a potential therapeutic agent for treating diseases such as tuberculosis, cancer, and inflammatory disorders
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and pharmacological properties. The unique combination of the benzothiazole ring, piperazine ring, and cyclopropylsulfonyl group in this compound contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-cyclopropylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-15(14-16-12-3-1-2-4-13(12)22-14)17-7-9-18(10-8-17)23(20,21)11-5-6-11/h1-4,11H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPOAJAOPZPQCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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